molecular formula C9H11ClN2S B1659922 N'-(3-Chlorophenyl)-N,N-dimethylthiourea CAS No. 6943-20-0

N'-(3-Chlorophenyl)-N,N-dimethylthiourea

Cat. No.: B1659922
CAS No.: 6943-20-0
M. Wt: 214.72 g/mol
InChI Key: FDNJCPRUAFJRTH-UHFFFAOYSA-N
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Description

N'-(3-Chlorophenyl)-N,N-dimethylthiourea is a substituted thiourea derivative characterized by a 3-chlorophenyl group attached to one nitrogen atom and two methyl groups on the adjacent nitrogen. Thioureas are sulfur-containing compounds with the general formula R¹R²N–C(=S)–NR³R⁴, where substituents influence reactivity, stability, and applications. For instance, thioureas with aromatic substituents, such as the 3-chlorophenyl moiety, are often intermediates in heterocyclic synthesis (e.g., thiazoles, thiadiazoles) and exhibit bioactivity or coordination chemistry .

Properties

CAS No.

6943-20-0

Molecular Formula

C9H11ClN2S

Molecular Weight

214.72 g/mol

IUPAC Name

3-(3-chlorophenyl)-1,1-dimethylthiourea

InChI

InChI=1S/C9H11ClN2S/c1-12(2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,1-2H3,(H,11,13)

InChI Key

FDNJCPRUAFJRTH-UHFFFAOYSA-N

SMILES

CN(C)C(=S)NC1=CC(=CC=C1)Cl

Canonical SMILES

CN(C)C(=S)NC1=CC(=CC=C1)Cl

Other CAS No.

6943-20-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiourea Compounds

Structural and Functional Group Variations

The table below compares N'-(3-Chlorophenyl)-N,N-dimethylthiourea with structurally related thioureas, highlighting substituent effects on stability, reactivity, and applications:

Compound Name Molecular Formula Key Substituents Stability/Reactivity Notes Applications/Reactions References
N,N-Dimethylthiourea C₃H₈N₂S –NMe₂, –NH₂ Reacts with aldehydes (e.g., pivalaldehyde) to form heterodienes; decomposes on silica gel Precursor for 1,3-thiaza-1,3-butadienes
N-(3-Chlorophenyl)-N'-(3,4-dimethoxybenzoyl)thiourea C₁₆H₁₅ClN₂O₃S –C₆H₄Cl-3, –C₆H₃(OMe)₂CO-3,4 Intramolecular N–H···O hydrogen bonding; intermolecular N–H···S dimerization Potential ligand for metal coordination
1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea C₁₄H₉Cl₃N₂O₂S –C₆H₄Cl-4, –C₆H₃Cl₂CO-2,4 Stable crystalline solid; planar thiourea and carbonyl groups Antifungal agents, metal extraction
N-Allyl-N'-(4-chlorophenyl)thiourea C₁₀H₁₁ClN₂S –CH₂CH=CH₂, –C₆H₄Cl-4 Not explicitly reported; allyl group may enhance reactivity in cyclization Intermediate in heterocyclic synthesis
N,N'-Bis(3-methylphenyl)thiourea C₁₅H₁₆N₂S –C₆H₄Me-3 on both N atoms Symmetrical structure; likely stable under ambient conditions Potential use in polymer chemistry

Stability and Decomposition Pathways

  • N,N-Dimethylthiourea (1) : Forms heterodienes (e.g., 5a) with aldehydes but decomposes upon prolonged exposure to air or silica gel, yielding aldehydes and trace thiadiazoles .
  • 3-Chlorophenyl Derivatives: The electron-withdrawing chloro group enhances resistance to hydrolysis compared to aliphatic thioureas.
  • Thermal Stability : Methyl-substituted thioureas (e.g., N,N-dimethylthiourea) undergo pH-dependent isomerization in aqueous media, with C–N bond cleavage as the rate-determining step .

Spectroscopic and Crystallographic Trends

  • Hydrogen Bonding : Thioureas with aromatic substituents (e.g., 3-chlorophenyl) exhibit intramolecular N–H···O and intermolecular N–H···S bonds, stabilizing crystal packing .
  • Crystal Structures : The Cambridge Structural Database (CSD) reveals that N,N′-disubstituted thioureas typically adopt planar configurations with bond lengths of C–S (~1.68 Å) and C–N (~1.33 Å), consistent across derivatives .

Key Research Findings

  • Reactivity with Aldehydes : N,N-Dimethylthiourea reacts with aliphatic aldehydes (e.g., pivalaldehyde) to form stable heterodienes, but aromatic aldehydes yield complex mixtures, suggesting steric/electronic effects of substituents .
  • Biological Activity : Thioureas bearing chloroaryl groups show antifungal activity against Pyricularia oryzae, linked to the electron-withdrawing effect enhancing electrophilicity .
  • Mass Spectrometry : Fragmentation patterns of 3-chlorophenyl thioureas align with the "nitrogen rule," aiding structural elucidation .

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